3-Cyclopropyl-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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Overview
Description
3-Cyclopropyl-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a synthetic organic compound that features a pyrazole ring substituted with cyclopropyl, methyl, and a dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Cyclopropyl and Methyl Groups: These groups can be introduced through alkylation reactions.
Attachment of the Dioxaborolane Group: This step often involves a Suzuki-Miyaura coupling reaction using a boronic ester.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group.
Reduction: Reduction reactions can target the pyrazole ring or the dioxaborolane group.
Substitution: The cyclopropyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It may be incorporated into polymers or other materials for enhanced properties.
Biology
Drug Development: Potential use as a pharmacophore in the design of new drugs.
Biochemical Research: Studying its interactions with biological molecules.
Medicine
Therapeutic Agents: Investigating its potential as an active pharmaceutical ingredient.
Industry
Agriculture: Possible use in the development of agrochemicals.
Electronics: Incorporation into electronic materials for improved performance.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole would depend on its specific application. In drug development, it might interact with specific enzymes or receptors, modulating their activity. The dioxaborolane group could play a role in binding to biological targets.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropyl-5-methyl-1H-pyrazole: Lacks the dioxaborolane group.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Lacks the cyclopropyl and methyl groups.
Uniqueness
The presence of the dioxaborolane group in 3-Cyclopropyl-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole makes it unique compared to other pyrazole derivatives. This group can enhance its reactivity and binding properties, making it valuable in various applications.
Properties
Molecular Formula |
C13H21BN2O2 |
---|---|
Molecular Weight |
248.13 g/mol |
IUPAC Name |
3-cyclopropyl-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
InChI |
InChI=1S/C13H21BN2O2/c1-8-10(11(16-15-8)9-6-7-9)14-17-12(2,3)13(4,5)18-14/h9H,6-7H2,1-5H3,(H,15,16) |
InChI Key |
TVQVVXDHYCEJGT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(NN=C2C3CC3)C |
Origin of Product |
United States |
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